Cas no 2091387-86-7 (methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate)

methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-28755653
- methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
- 2091387-86-7
- methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate
-
- インチ: 1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12)
- InChIKey: PLBZPMNLHYWZHE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NC2C(N)=NNC=2C=1)=O
計算された属性
- 精确分子量: 192.06472551g/mol
- 同位素质量: 192.06472551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.9Ų
- XLogP3: 0.1
methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28755653-5g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95% | 5g |
$2858.0 | 2023-09-06 | |
Enamine | EN300-28755653-0.25g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95.0% | 0.25g |
$487.0 | 2025-03-19 | |
Enamine | EN300-28755653-10.0g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28755653-0.5g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28755653-0.05g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95.0% | 0.05g |
$229.0 | 2025-03-19 | |
Aaron | AR0293Q6-500mg |
methyl3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95% | 500mg |
$1081.00 | 2025-02-17 | |
1PlusChem | 1P0293HU-500mg |
methyl3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95% | 500mg |
$1012.00 | 2023-12-19 | |
1PlusChem | 1P0293HU-50mg |
methyl3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95% | 50mg |
$335.00 | 2023-12-19 | |
Aaron | AR0293Q6-250mg |
methyl3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95% | 250mg |
$695.00 | 2025-02-17 | |
Enamine | EN300-28755653-1.0g |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
2091387-86-7 | 95.0% | 1.0g |
$986.0 | 2025-03-19 |
methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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5. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 2091387-86-7)
The compound methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 2091387-86-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, characterized by its pyrazolopyridine core, has shown promise in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, shedding light on its pharmacological properties and mechanisms of action.
One of the key areas of research involves the optimization of synthetic routes to produce methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described an efficient multi-step synthesis starting from commercially available precursors, employing palladium-catalyzed cross-coupling reactions and regioselective functionalization. The optimized protocol achieved a 75% overall yield, making it a practical approach for large-scale production. The study also highlighted the compound's stability under various physiological conditions, a critical factor for its potential use in drug development.
In addition to synthetic advancements, recent investigations have explored the biological activities of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits potent inhibitory activity against protein kinases involved in cancer cell proliferation. Specifically, it demonstrated nanomolar IC50 values against CDK2 and CDK4, key regulators of the cell cycle. Molecular docking studies revealed that the compound binds to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism. These findings position it as a promising lead for the development of anti-cancer therapeutics.
Further research has extended the application of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate to infectious diseases. A recent preprint (2024) on bioRxiv described its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL, comparable to first-line anti-tuberculosis drugs. Mechanistic studies indicated that it disrupts cell wall biosynthesis by targeting enzymes involved in mycolic acid production. This discovery opens new avenues for combating drug-resistant tuberculosis strains, a growing global health concern.
The versatility of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is further underscored by its potential in neurological drug development. A 2023 study in ACS Chemical Neuroscience identified derivatives of this compound as modulators of GABA-A receptors, with subtype selectivity that could be exploited for treating anxiety and epilepsy. The lead compound in this series showed anxiolytic effects in rodent models without the sedative side effects commonly associated with benzodiazepines. This selectivity is attributed to the unique binding mode of the pyrazolopyridine core, which interacts with specific receptor subunits.
Despite these promising developments, challenges remain in the clinical translation of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate-based therapeutics. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2024) indicated moderate oral bioavailability (35-40%) and rapid metabolism in liver microsomes. Current research efforts are focused on structural modifications to improve metabolic stability and tissue distribution while maintaining the desired pharmacological activity. Several prodrug strategies and formulation approaches are under investigation to address these limitations.
In conclusion, methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 2091387-86-7) represents a multifaceted scaffold with broad therapeutic potential. Recent advances in its synthesis, biological evaluation, and mechanism elucidation have positioned it as a valuable tool for drug discovery across multiple disease areas. Ongoing research aims to optimize its drug-like properties and advance promising derivatives through preclinical development. The compound's unique structural features and diverse biological activities make it a compelling subject for continued investigation in chemical biology and medicinal chemistry.
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